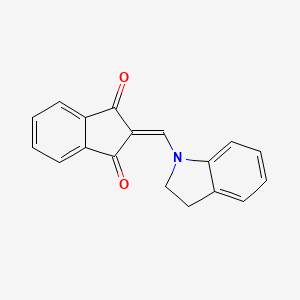

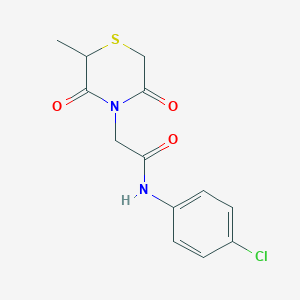

2-(Indolinylmethylene)indane-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions .Molecular Structure Analysis

Indane-1,3-dione is a diketone. As a solution in water, it is partially enolized. The enolate anion exhibits significant delocalization, and the highest electron density is on the second carbon .Chemical Reactions Analysis

Indane-1,3-dione is involved in numerous chemical reactions. For instance, 2-arylidene-indane-1,3-diones can be synthesized by a Knoevenagel reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of indane-1,3-dione would depend on its specific chemical structure. For instance, it is known that indane-1,3-dione is a diketone and can act as a nucleophile .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include Donepezil , used for Alzheimer’s disease treatment, and Indinavir , an antiretroviral drug for AIDS treatment . Researchers continue to explore novel derivatives for potential therapeutic applications.

Organic Electronics and Photopolymerization

Indane-1,3-dione serves as an electron acceptor in the design of dyes for solar cells . Its unique properties make it suitable for photoinitiators in polymerization processes. These applications contribute to advancements in organic electronics and materials science .

Optical Sensing and Non-Linear Optical (NLO) Applications

The versatility of indane-1,3-dione extends to optical sensing and NLO applications. Researchers have harnessed its structure to create chromophores with desirable properties. These compounds find use in areas such as laser technology , optical communication , and photonic devices .

Biosensing and Bioimaging

Indane-1,3-dione-based structures have been explored for biosensing and bioimaging applications. Their ability to interact with biological molecules makes them valuable tools for detecting specific targets, such as proteins or nucleic acids. Researchers investigate their potential in diagnostic assays and imaging techniques .

Spiro Compounds and Multicomponent Reactions (MCRs)

Indane-1,3-dione participates in domino reactions and multicomponent reactions (MCRs) , leading to the synthesis of diverse spiro compounds. These intricate structures have applications in drug discovery, materials science, and chemical biology .

Natural Product Synthesis

Indane-1,3-dione shares structural similarities with natural products found in marine cyanobacteria and other sources. Researchers have used it as a synthetic intermediate to access biologically active molecules. This field continues to yield exciting discoveries .

For a more detailed exploration, you can refer to the comprehensive review article titled “Indane-1,3-Dione: From Synthetic Strategies to Applications” by Pigot et al. . 📚

Orientations Futures

Propriétés

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZVZBXZUAODLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Indolinylmethylene)indane-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562056.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)

![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)

![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)